molecular formula C8H5ClF2O B13461950 3-Chloro-4-(difluoromethyl)benzaldehyde

3-Chloro-4-(difluoromethyl)benzaldehyde

Cat. No.: B13461950
M. Wt: 190.57 g/mol
InChI Key: KIBXYFVEMGFPHS-UHFFFAOYSA-N
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Description

3-Chloro-4-(difluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and a difluoromethyl group at the fourth position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(difluoromethyl)benzaldehyde typically involves the chlorination and difluoromethylation of benzaldehyde derivatives. One common method includes the reaction of 3-chlorobenzaldehyde with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(difluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-(difluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(difluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The difluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(difluoromethyl)benzaldehyde is unique due to the presence of both chlorine and difluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C8H5ClF2O

Molecular Weight

190.57 g/mol

IUPAC Name

3-chloro-4-(difluoromethyl)benzaldehyde

InChI

InChI=1S/C8H5ClF2O/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-4,8H

InChI Key

KIBXYFVEMGFPHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)C(F)F

Origin of Product

United States

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